1-Chloro-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one is an organic compound characterized by the presence of a chloro group, a fluoro group, and a methylthio group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one typically involves the reaction of 2-fluoro-3-(methylthio)benzaldehyde with chloroacetone under acidic or basic conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(2-fluoro-3-(methylthio)phenyl)ethanone
- 1-Chloro-1-(2-fluoro-3-(methylthio)phenyl)butan-2-one
Uniqueness
1-Chloro-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H10ClFOS |
---|---|
Molecular Weight |
232.70 g/mol |
IUPAC Name |
1-chloro-1-(2-fluoro-3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10ClFOS/c1-6(13)9(11)7-4-3-5-8(14-2)10(7)12/h3-5,9H,1-2H3 |
InChI Key |
ANLDBBVQABJDHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)SC)F)Cl |
Origin of Product |
United States |
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